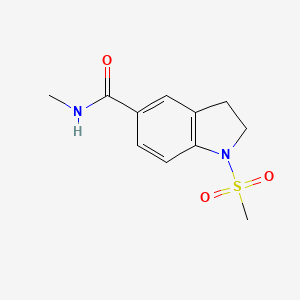
N-benzyl-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methylpentanamide, also known as N-benzylvaleramide, is an organic compound that belongs to the amide class of compounds. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects. The compound has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-2-methylpentanamide involves its interaction with GPR139, a GPCR that is predominantly expressed in the brain. The binding of N-benzyl-2-methylpentanamide to GPR139 leads to the activation of the receptor and subsequent signaling pathways. This results in the release of intracellular calcium ions and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-benzyl-2-methylpentanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound induces the release of intracellular calcium ions and modulates neurotransmitter release in the brain. In vivo studies have shown that N-benzyl-2-methylpentanamide has anxiolytic and antidepressant-like effects in animal models. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-2-methylpentanamide in lab experiments is its ability to activate GPR139, a receptor that is predominantly expressed in the brain. This makes the compound a valuable tool for investigating the role of GPR139 in neurological disorders and the potential therapeutic applications of GPR139 ligands. However, one of the limitations of using N-benzyl-2-methylpentanamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-methylpentanamide. One direction is to investigate the potential therapeutic applications of the compound for the treatment of neurological disorders such as epilepsy, schizophrenia, and depression. Another direction is to investigate the structure-activity relationship of N-benzyl-2-methylpentanamide and other GPR139 ligands to identify more potent and selective compounds. Additionally, the role of GPR139 in other physiological processes such as metabolism and immune function could be investigated using N-benzyl-2-methylpentanamide and other GPR139 ligands.
Synthesemethoden
The synthesis of N-benzyl-2-methylpentanamide involves the reaction of benzylamine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-benzyl-2-methylpentanamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-methylpentanamide has been used in various scientific research studies to investigate its mechanism of action and its biochemical and physiological effects. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) such as the orphan GPCR GPR139. The compound has been shown to activate GPR139 and induce the release of intracellular calcium ions in vitro. This suggests that N-benzyl-2-methylpentanamide may have potential therapeutic applications for the treatment of neurological disorders such as epilepsy, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-benzyl-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(2)13(15)14-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVPUIVHIRNQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)


![N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5147948.png)
![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5147964.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5147967.png)
![5-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5147970.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)
![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)

![1,7-dimethyl-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148021.png)